molecular formula C2HBr2N3 B3025349 4,5-Dibromo-1H-1,2,3-triazole CAS No. 22300-52-3

4,5-Dibromo-1H-1,2,3-triazole

Cat. No. B3025349
CAS RN: 22300-52-3
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole is a chemical compound with the CAS Number: 15294-81-2 . It has a molecular weight of 226.86 and its IUPAC name is 4,5-dibromo-1H-1,2,3-triazole . It is a white to yellow solid and is used as an intermediate in the preparation of isoxazole derivative herbicides .


Synthesis Analysis

4,5-Dibromo-1H-1,2,3-triazole can be synthesized by various routes . One method involves the reaction of 4,5-dibromo-1H-1,2,3-triazole with chloromethyl methyl ether, methyl chloroformate, benzyl chloride, 4-methoxybenzyl chloride, 4-nitrobenzyl chloride, or triphenylmethyl chloride under various conditions . Another method involves the reaction of 4,5-dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole with butyllithium at low temperatures .


Molecular Structure Analysis

The molecular structure of 4,5-Dibromo-1H-1,2,3-triazole consists of a five-membered ring containing three nitrogen atoms and two carbon atoms . The InChI code for this compound is 1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) and the InChI key is GUQUYKTWVBJKFL-UHFFFAOYSA-N .


Chemical Reactions Analysis

4,5-Dibromo-1H-1,2,3-triazole can undergo bromine → lithium exchange reactions . For example, 4,5-dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

4,5-Dibromo-1H-1,2,3-triazole is a white to yellow solid . It has a melting point of 194 °C (decomp) and a density of 2.18 g/cm . It is soluble in methanol .

Scientific Research Applications

Antimicrobial Activity

Triazoles, including 4,5-Dibromo-1H-1,2,3-triazole, exhibit potent antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. These compounds interfere with essential cellular processes, making them promising candidates for developing new antibiotics and antifungal agents .

Antiviral Potential

Triazoles have demonstrated antiviral activity against various viruses. Their mechanism of action often involves inhibiting viral enzymes or interfering with viral replication. 4,5-Dibromo-1H-1,2,3-triazole derivatives may contribute to the development of novel antiviral drugs .

Anticancer Applications

Triazoles, including 4,5-Dibromo-1H-1,2,3-triazole, possess anticancer properties. They can inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. Researchers explore these compounds as potential chemotherapeutic agents .

Agrochemicals and Crop Protection

Triazoles find use in agrochemicals due to their ability to control pests, fungi, and weeds. 4,5-Dibromo-1H-1,2,3-triazole derivatives may contribute to the development of environmentally friendly herbicides and insecticides .

Materials Science and Organocatalysis

Triazoles play a crucial role in materials science. They are used in the synthesis of polymers, coatings, and functional materials. Additionally, triazoles serve as organocatalysts in various chemical reactions, enhancing reaction efficiency and selectivity .

Chemical Biology and Bioconjugation

Researchers utilize triazoles for bioconjugation and labeling purposes. 4,5-Dibromo-1H-1,2,3-triazole can be incorporated into biomolecules, enabling site-specific modifications and facilitating studies of biological processes .

Safety and Hazards

4,5-Dibromo-1H-1,2,3-triazole is considered hazardous . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-1H-1,2,3-triazole

CAS RN

15294-81-2, 22300-52-3
Record name 15294-81-2
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-dibromo-2H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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